molecular formula C21H16F2N2O2S B2575982 3,4-difluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide CAS No. 946367-88-0

3,4-difluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

Cat. No. B2575982
CAS RN: 946367-88-0
M. Wt: 398.43
InChI Key: ABVOXTXJHBYAOH-UHFFFAOYSA-N
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Description

The compound “3,4-difluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide” is a complex organic molecule. It is structurally similar to known utopioids . The molecular formula is C16H22F2N2O .


Synthesis Analysis

The synthesis of thiophene derivatives, which are part of the compound , has been a topic of interest for many scientists . Thiophene is a five-membered heterocyclic compound containing a sulfur atom . Various methods have been used for the synthesis of thiophene derivatives, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: FC1=C (C=CC (C (N © [C@H]2CCCC [C@@H]2N ©C)=O)=C1)F . This indicates the presence of a fluorinated benzamide moiety and a thiophene moiety in the structure.


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the specific functional groups present in the molecule . Direct fluorination processes and condensation reactions are some of the typical methods used in the synthesis of thiophene derivatives .


Physical And Chemical Properties Analysis

The compound is a crystalline solid . It has a molecular weight of 296.4 . It has good solubility in DMF (20 mg/ml), DMSO (10 mg/ml), and ethanol (10 mg/ml) .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as the compound , have attracted a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Applications

Compounds with a thiophene nucleus have been reported to possess anti-inflammatory properties . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .

Antimicrobial Applications

Thiophene derivatives exhibit antimicrobial properties . This suggests that the compound could potentially be used in the development of new antimicrobial agents.

Anti-Cancer Applications

Thiophene derivatives have been found to exhibit anti-cancer properties . This suggests that the compound could potentially be used in the development of new anti-cancer drugs.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that the compound could potentially be used in the development of new corrosion inhibitors.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that the compound could potentially be used in the development of new organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that the compound could potentially be used in the development of new OLEDs.

Anti-Atherosclerotic Applications

Thiophene derivatives have been found to exhibit anti-atherosclerotic properties . This suggests that the compound could potentially be used in the development of new anti-atherosclerotic drugs.

Future Directions

Thiophene derivatives have been the focus of many research studies due to their wide range of applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it’s likely that future research will continue to explore the potential applications of these compounds, including “3,4-difluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide”.

properties

IUPAC Name

3,4-difluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O2S/c22-16-8-6-14(11-17(16)23)20(26)24-15-7-5-13-3-1-9-25(18(13)12-15)21(27)19-4-2-10-28-19/h2,4-8,10-12H,1,3,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVOXTXJHBYAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

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